Detailed Chemical Profile: Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
Detailed Chemical Profile: Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate
This guide provides an in-depth technical analysis of Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate , a significant intermediate and scaffold in medicinal chemistry.[1] It details the structural properties, synthesis strategies, and applications of this compound, specifically focusing on the 1,2,4-oxadiazole ring as a bioisostere.[2]
[1]
Executive Summary
Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate is a bifunctional heterocyclic building block characterized by a central 1,2,4-oxadiazole ring substituted at the C5 position with a methyl benzoate moiety.[1] This compound represents a critical scaffold in drug discovery, particularly as a precursor for nonsense mutation readthrough agents (structurally related to Ataluren) and as a bioisostere for esters and amides in peptidomimetics. Its unique electronic distribution allows it to function as a metabolically stable linker that mimics the geometry of a carbonyl group while improving lipophilicity and membrane permeability.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Structural Identity
The molecule consists of a 1,2,4-oxadiazole core.[2][3][4][5][6][7] The numbering of the oxadiazole ring assigns the oxygen atom as position 1, the nitrogen atoms as 2 and 4, and the carbons as 3 and 5.
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Position 5 (C5): Attached to the 3-position (meta) of a methyl benzoate ring.
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Position 3 (C3): Unsubstituted (H) in the parent structure, though frequently substituted with alkyl or aryl groups in bioactive derivatives.
| Property | Data |
| IUPAC Name | Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES | COC(=O)C1=CC=CC(C2=NC=NO2)=C1 |
| Core Scaffold | 3,5-disubstituted-1,2,4-oxadiazole |
| Electronic Character | Electron-deficient heterocycle; π-excessive at N2/N4 |
Electronic & Physicochemical Properties[1]
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Bioisosterism: The 1,2,4-oxadiazole ring is a classic bioisostere for ester (-COO-) and amide (-CONH-) linkages.[1] It replicates the planar geometry and hydrogen bond acceptor capabilities of these groups but lacks the hydrolytic instability.
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Lipophilicity: The replacement of a polar amide/ester with an oxadiazole typically increases LogP, enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Unlike the methyl ester moiety (which is prone to rapid hydrolysis by esterases to the carboxylic acid), the oxadiazole ring is generally resistant to hepatic metabolism, extending the half-life of the pharmacophore.
Synthesis Strategy
The synthesis of 5-aryl-1,2,4-oxadiazoles relies on the condensation of an amidoxime (providing the C3-N4-O1 fragment) with an activated carboxylic acid derivative (providing the C5 carbon).[1]
Retrosynthetic Analysis
To construct Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate :
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Disconnection: The bond between C5 of the oxadiazole and the aromatic ring is stable; the ring formation usually occurs via the O1-C5 and N4-C5 bonds.
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Precursors:
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Fragment A (C3 side): Formamidoxime (for H-substituted) or Acetamidoxime/Benzamidoxime (for substituted analogs).
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Fragment B (C5 side): Mono-methyl isophthalate (3-methoxycarbonylbenzoic acid).[1]
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Reaction Mechanism
The reaction proceeds via an O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration .[1]
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Activation: The carboxylic acid (Mono-methyl isophthalate) is activated using CDI (1,1'-Carbonyldiimidazole) or converted to the acid chloride.
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Coupling: The amidoxime attacks the activated carbonyl, forming an acyclic O-acyl intermediate.
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Cyclization: Heating (often in toluene or DMF) or treatment with TBAF promotes dehydration, closing the ring to form the 1,2,4-oxadiazole.
Visualization: Synthesis Workflow
Caption: Synthetic pathway for the construction of the 5-substituted 1,2,4-oxadiazole core.
Experimental Protocol
The following protocol describes the synthesis of the scaffold using CDI coupling, which is preferred for its mild conditions and avoidance of acidic byproducts.
Reagents
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Substrate: Mono-methyl isophthalate (1.0 equiv).[1]
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Coupling Partner: Formamidoxime (for unsubstituted C3) or Acetamidoxime (1.1 equiv).
-
Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv).
-
Solvent: Anhydrous DMF or Dioxane.
Step-by-Step Methodology
-
Activation Phase:
-
Dissolve Mono-methyl isophthalate (10 mmol) in anhydrous DMF (20 mL) under nitrogen atmosphere.
-
Add CDI (12 mmol) portion-wise at 0°C.
-
Stir at room temperature for 1 hour until CO₂ evolution ceases (formation of acyl-imidazole).
-
-
Coupling Phase:
-
Cyclization Phase:
-
Heat the reaction mixture to 100–110°C for 4–6 hours. Alternatively, for temperature-sensitive substrates, add TBAF (1M in THF) and stir at room temperature.
-
Checkpoint: LC-MS should show the disappearance of the intermediate [M+H]+ and appearance of the product [M-18+H]+.
-
-
Work-up & Purification:
-
Cool to room temperature and dilute with ethyl acetate.
-
Wash with water (3x) and brine to remove DMF and imidazole byproducts.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Medicinal Chemistry Applications
The Methyl 3-(1,2,4-oxadiazol-5-yl)benzoate structure is a versatile intermediate.[1][9]
Nonsense Mutation Readthrough
This scaffold is structurally homologous to Ataluren (Translarna), a drug used for Duchenne Muscular Dystrophy.
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Structural Comparison: Ataluren is 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[1] Note the connectivity: Ataluren has the benzoate at the C3 position of the oxadiazole. The compound in this guide has the benzoate at the C5 position .
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SAR Implication: Changing the connectivity from 3,5-diaryl to 5,3-diaryl alters the vector of the substituents and the electrostatic potential map, potentially modifying target binding affinity and solubility.
Bioisostere for Linkers
In fragment-based drug design, this molecule serves as a rigid linker.[1]
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Geometry: The 1,2,4-oxadiazole ring is planar. The C3 and C5 substituents are oriented at approximately 136°, mimicking the bond angle of a trans-amide.
-
Interactions: The N2 and N4 atoms can accept hydrogen bonds, while the aromatic system participates in
- stacking.
Caption: Structure-Activity Relationship (SAR) map of the oxadiazole scaffold.
References
-
Bostrom, J., et al. (2012).[3] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
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Pace, A., & Buscemi, S. (2017). "Fluorine-containing 1,2,4-oxadiazoles."[1][10][4] Advances in Heterocyclic Chemistry. Link
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Jakopin, Z. (2017). "Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives." Current Organic Chemistry. Link
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PubChem. (2024). "1,2,4-Oxadiazole Compound Summary." National Library of Medicine. Link
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Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters. Link
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